molecular formula C9H17ClN4S B1463176 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1158560-78-1

4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No. B1463176
M. Wt: 248.78 g/mol
InChI Key: WQMUWYJSCKJWPO-UHFFFAOYSA-N
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Description

4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride (4-E5-P4HT3T-HCl) is a highly versatile chemical compound that is used in a variety of scientific research applications. It is a member of the triazole class of compounds and is composed of an ethyl group, a piperidine ring, a triazole ring, and a thiol group that is attached to a hydrochloride ion. 4-E5-P4HT3T-HCl has been studied extensively in recent years, and its versatility and effectiveness have made it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Synthesis and Characterization

  • Researchers have developed methods for synthesizing novel Schiff bases containing the 1,2,4-triazole ring, showcasing the flexibility and reactivity of triazole derivatives in forming complex structures with potential biological applications (Mobinikhaledi et al., 2010).
  • The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlight the compound's potential in developing new antimicrobial agents (Bayrak et al., 2009).

Biological Applications

  • Detailed studies on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors indicate the compound's potential in cancer therapy, particularly in targeting the EGFR pathway to inhibit cancer cell growth (Karayel, 2021).
  • S-substituted derivatives of 1,2,4-triazol-3-thiol have been identified as new drug candidates for type II diabetes, demonstrating the utility of triazole derivatives in addressing metabolic disorders (ur-Rehman et al., 2018).

Antimicrobial and Anticancer Activities

  • The synthesis of 1,2,4-triazoles, their Mannich and Schiff bases, and evaluation of their antimicrobial activities showcase the antimicrobial potential of these compounds (Bayrak et al., 2009).
  • Triazole derivatives have also been investigated for their effects on cancer cell migration and growth of melanoma, breast, and pancreatic cancer spheroids, indicating their potential in cancer research (Šermukšnytė et al., 2022).

Molecular Studies and Pharmacological Screening

  • Molecular stabilities, conformational analyses, and molecular docking studies have been conducted to understand the anti-cancer properties of triazole derivatives, highlighting their role in drug discovery and development (Karayel, 2021).
  • S-substituted derivatives have been synthesized and evaluated for their biological potential, showing promising results as inhibitors of α-glucosidase enzyme, suggesting their usefulness in treating type II diabetes (ur-Rehman et al., 2018).

properties

IUPAC Name

4-ethyl-3-piperidin-4-yl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S.ClH/c1-2-13-8(11-12-9(13)14)7-3-5-10-6-4-7;/h7,10H,2-6H2,1H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMUWYJSCKJWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

CAS RN

1158560-78-1
Record name 4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 2
4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 3
4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 4
4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 5
4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 6
4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

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